molecular formula C17H25N3O4S B2628481 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448027-30-2

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2628481
CAS RN: 1448027-30-2
M. Wt: 367.46
InChI Key: ZJYXDFQMUDAADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). These studies found that this compound, along with its derivatives, exhibits potent inhibitory activities against these isoenzymes, suggesting potential therapeutic applications in conditions where carbonic anhydrase activity is implicated. For instance, Kucukoglu et al. (2016) synthesized a series of derivatives and found them to show superior CA inhibitory activity compared to the standard drug acetazolamide, with inhibition constants in the low nanomolar range against hCA I and II (Kucukoglu et al., 2016). Similar findings were reported by Gul et al. (2016), who noted that the derivatives exhibited strong inhibitory effects on the same isoenzymes (Gul et al., 2016).

Cytotoxic Activities and Anticancer Potential

Several studies have explored the cytotoxic activities of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against various cancer cell lines. For instance, Duan et al. (2016) reported that certain pyrazole derivatives showed promising cytotoxicity against human tumor cell lines, indicating potential as anticancer agents (Duan et al., 2016). Mert et al. (2014) also synthesized derivatives that demonstrated selective antitumor activity, particularly against rat brain tumor cells (Mert et al., 2014).

Potential in Hydrogel Modification and Polymer Chemistry

The compound and its derivatives have found applications in the field of materials science, particularly in modifying the properties of hydrogels and polymers. Aly et al. (2015) described the use of a derivative for the functional modification of poly vinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and potentially expanding their application in medical fields (Aly et al., 2015).

properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-12-16(13(2)20(4)19-12)25(22,23)18-11-17(3,21)10-14-6-8-15(24-5)9-7-14/h6-9,18,21H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYXDFQMUDAADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.